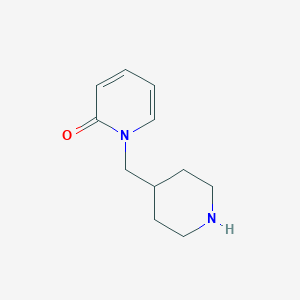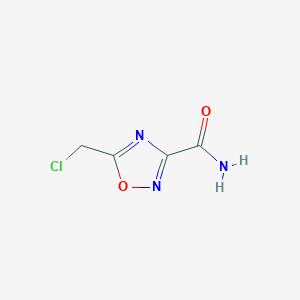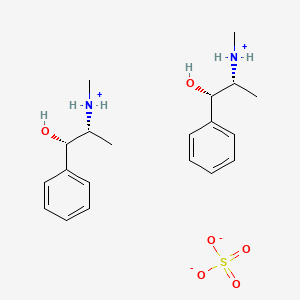
3-Ethoxy-4-fluorophenylboronic acid
Descripción general
Descripción
3-Ethoxy-4-fluorophenylboronic acid is a chemical compound with the molecular formula C8H10BFO3 . It is used in various chemical reactions and has been mentioned in scientific literature .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-fluorophenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a fluorine atom, and an ethoxy group . The molecular weight of this compound is 183.97 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethoxy-4-fluorophenylboronic acid are not detailed in the available resources, similar compounds like 4-Fluorophenylboronic acid have been used in Suzuki coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethoxy-4-fluorophenylboronic acid include a molecular weight of 183.97 g/mol . Other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .
Aplicaciones Científicas De Investigación
Synthesis of Liquid Crystalline Compounds
3-Ethoxy-4-fluorophenylboronic acid: is utilized in the synthesis of novel liquid crystalline compounds. These materials exhibit unique properties that are critical for the development of advanced display technologies. The boronic acid acts as a precursor in the formation of complex molecules that align under an electric field to modulate light, a principle used in LCD screens .
Development of Fluorescent Probes
The compound’s ability to form stable complexes with diols and Lewis bases makes it an excellent candidate for creating fluorescent probes. These probes can be used for imaging and diagnostic purposes, particularly in detecting changes in glucose levels within biological systems .
Creation of Sensing Materials
Boronic acids, including 3-Ethoxy-4-fluorophenylboronic acid , are known for their sensing capabilities. They can be incorporated into sensors that detect various substances, from simple ions like fluoride to complex biomolecules. This application is significant in environmental monitoring and healthcare diagnostics .
Electrophoresis and Separation Techniques
This compound is also used in electrophoresis and other separation techniques where its interaction with glycated molecules is exploited. It can help in the separation of sugars and other diol-containing compounds, which is beneficial in both analytical chemistry and biomedical research .
Drug Discovery and Therapeutics
In drug discovery, 3-Ethoxy-4-fluorophenylboronic acid serves as a building block for the synthesis of potential pharmaceuticals. Its structural properties allow for the creation of compounds that can interact with biological targets, leading to the development of new medications .
Polymer Chemistry and Material Science
Lastly, the boronic acid is used in polymer chemistry and material science. It can be incorporated into polymers for the controlled release of drugs like insulin, making it valuable in the design of drug delivery systems. Additionally, it can be used to create novel materials with specific properties for industrial applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Ethoxy-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, particularly palladium, used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organoboron group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions .
Result of Action
The primary result of the action of 3-Ethoxy-4-fluorophenylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of 3-Ethoxy-4-fluorophenylboronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability and reactivity of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
(3-ethoxy-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAMLTGCYDPORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659388 | |
| Record name | (3-Ethoxy-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-fluorophenylboronic acid | |
CAS RN |
900174-65-4 | |
| Record name | B-(3-Ethoxy-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900174-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethoxy-4-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)

![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)







